molecular formula C21H23NO B2389563 1-(3-Methoxyphenyl)-2-methyl-5-(4-propan-2-ylphenyl)pyrrole CAS No. 1260890-10-5

1-(3-Methoxyphenyl)-2-methyl-5-(4-propan-2-ylphenyl)pyrrole

Cat. No.: B2389563
CAS No.: 1260890-10-5
M. Wt: 305.421
InChI Key: WFMAFFLIOUWAJK-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-2-methyl-5-(4-propan-2-ylphenyl)pyrrole is an organic compound characterized by its unique structure, which includes a pyrrole ring substituted with methoxyphenyl, methyl, and propan-2-ylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxyphenyl)-2-methyl-5-(4-propan-2-ylphenyl)pyrrole typically involves the reaction of appropriate substituted anilines with acyl chlorides, followed by cyclization. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxyphenyl)-2-methyl-5-(4-propan-2-ylphenyl)pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3-Methoxyphenyl)-2-methyl-5-(4-propan-2-ylphenyl)pyrrole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-2-methyl-5-(4-propan-2-ylphenyl)pyrrole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 1-(4-Methoxyphenyl)-2-methyl-5-(4-propan-2-ylphenyl)pyrrole
  • 1-(3-Hydroxyphenyl)-2-methyl-5-(4-propan-2-ylphenyl)pyrrole
  • 1-(3-Methoxyphenyl)-2-ethyl-5-(4-propan-2-ylphenyl)pyrrole

Uniqueness: 1-(3-Methoxyphenyl)-2-methyl-5-(4-propan-2-ylphenyl)pyrrole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-methoxyphenyl)-2-methyl-5-(4-propan-2-ylphenyl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO/c1-15(2)17-9-11-18(12-10-17)21-13-8-16(3)22(21)19-6-5-7-20(14-19)23-4/h5-15H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFMAFFLIOUWAJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC(=CC=C2)OC)C3=CC=C(C=C3)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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